9-(2-Chloro-3-methoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
Description
9-(2-Chloro-3-methoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is a polycyclic acridinedione derivative characterized by a chloro-methoxy-substituted phenyl ring at the 9-position of the hexahydroacridine core. Its synthesis typically involves multicomponent reactions, such as Hantzsch-type condensations, under catalytic or solvent-free conditions . The 2-chloro-3-methoxy substitution pattern on the phenyl ring distinguishes it from positional isomers (e.g., 3-chloro-4-methoxy derivatives) and influences electronic and steric properties, impacting reactivity and intermolecular interactions .
Properties
CAS No. |
853328-46-8 |
|---|---|
Molecular Formula |
C20H20ClNO3 |
Molecular Weight |
357.8 g/mol |
IUPAC Name |
9-(2-chloro-3-methoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione |
InChI |
InChI=1S/C20H20ClNO3/c1-25-16-10-2-5-11(20(16)21)17-18-12(6-3-8-14(18)23)22-13-7-4-9-15(24)19(13)17/h2,5,10,17,22H,3-4,6-9H2,1H3 |
InChI Key |
OAGRNAAZLHKKAV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1Cl)C2C3=C(CCCC3=O)NC4=C2C(=O)CCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Chloro-3-methoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione typically involves the reaction of 2-chloro-3-methoxybenzaldehyde with cyclohexanone and ammonium acetate under reflux conditions. The reaction proceeds through a multi-step process, including condensation, cyclization, and oxidation steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited commercial demand. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry .
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and antimicrobial agents. The presence of the chloro and methoxy groups enhances its biological activity .
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties, including anticancer and antiviral activities. The acridine scaffold is known for its ability to intercalate with DNA, making it a promising candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of dyes and pigments due to its stable chemical structure and vibrant color properties .
Mechanism of Action
The mechanism of action of 9-(2-Chloro-3-methoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate with DNA, disrupting its normal function and leading to cell death. This property is particularly useful in the development of anticancer agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Acridinedione derivatives vary primarily in substituent type, position, and core modifications. Below is a systematic comparison of the target compound with structurally analogous molecules reported in the literature.
Substituent Position and Electronic Effects
Key Compounds :
1. 9-(4-Chlorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione (5a/7l)
- Structure : 4-Chloro substitution on phenyl.
- Properties :
- Higher yield (78%) compared to the target compound due to reduced steric hindrance at the para position .
- Melting point: 297–299°C; IR peaks at 2976, 1648, 1606 cm⁻¹ (C=O and aromatic stretches) .
- Demonstrated applications in fluoride ion sensing and catalytic synthesis .
9-(3-Chloro-4-methoxyphenyl)-3,3,6,6-tetramethyl-... (GEO-03620)
- Structure : 3-Chloro-4-methoxy substitution (positional isomer of the target).
- Properties :
- Molecular formula: C₂₄H₂₈ClNO₃; molecular weight: 413.94 .
9-(3-Bromo-4-methoxyphenyl)-... (7f)
- Structure : Bromo substitution at the 3-position.
- Properties :
- IR: 3282 cm⁻¹ (N–H), 1650 cm⁻¹ (C=O); ¹H NMR signals at δ 7.67–6.95 ppm (aromatic protons) .
- Higher molecular weight (M⁺ at m/z 379.3) due to bromine .
Functional Group Modifications
Key Compounds: 4. 9-(3-Cyanophenyl)-3,3,6,6-tetramethyl-... (7k) - Structure: Cyano group at the 3-position. - Properties: - Lower yield (67%) due to steric and electronic challenges of the electron-withdrawing cyano group . - HRMS confirmed molecular ion at m/z 409.2258 (C₂₅H₃₂O₄N) .
9-(4-Nitrophenyl)-... (5a/6a)
- Structure : Nitro group at the 4-position.
- Properties :
- IR peaks at 1525 cm⁻¹ (NO₂ asymmetric stretch); melting point 272–274°C .
- Enhanced reactivity in redox reactions due to the nitro group’s electron-withdrawing nature .
9-(4-Methoxyphenyl)-... (7e)
- Structure : Methoxy group at the 4-position.
- Properties :
- IR: 2961 cm⁻¹ (C–H stretches); ¹H NMR signals at δ 6.68 ppm (aromatic protons) .
- Demonstrated catalytic efficiency in microwave-assisted synthesis using TiO₂ .
Core Modifications and Hybrid Structures
10-Benzyl-9-(3-ethoxy-4-hydroxyphenyl)-...
- Structure : Benzyl and hydroxy-ethoxy substitutions.
- Properties :
- Crystal structure analysis revealed hydrogen-bonding interactions influencing supramolecular assembly .
- Comparable bond lengths (C–C: 1.52–1.54 Å) to other acridinediones .
9-(3-Bromo-5-chloro-2-hydroxyphenyl)-10-(2-hydroxyethyl)-...
- Structure : Multisubstituted phenyl and hydroxyethyl groups.
- Properties :
- Crystal packing dominated by O–H···O and Br···π interactions .
- Potential antimicrobial activity inferred from structural analogs .
Data Tables
Table 1: Comparative Physical and Spectral Data
Table 2: Substituent Effects on Reactivity and Properties
| Substituent Position/Type | Electronic Effect | Steric Effect | Notable Applications |
|---|---|---|---|
| 2-Chloro-3-methoxy | Moderate electron donation | Moderate hindrance | Under investigation |
| 4-Chloro | Electron-withdrawing | Minimal hindrance | Chemosensors, catalysis |
| 3-Cyano | Strong electron withdrawal | High hindrance | Fluorescence studies |
| 4-Nitro | Strong electron withdrawal | Moderate hindrance | Redox reactions |
Biological Activity
Chemical Structure
The molecular formula of the compound is with a CAS number of 853328-46-8. The compound features a hexahydroacridine core with a chloro and methoxy substituent on the phenyl ring.
Synthesis
The synthesis of this compound typically involves multi-step reactions that can include cyclization and functional group modifications. One notable method employs β-cyclodextrin as a catalyst in a one-pot multicomponent reaction, yielding derivatives with significant biological activity .
Antimicrobial Activity
Research indicates that derivatives of hexahydroacridine exhibit potent antimicrobial properties. For instance, certain analogs have shown strong activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values as low as 4 μg/mL. The presence of electron-donating groups (EDGs) like methoxy enhances antimicrobial efficacy, while electron-withdrawing groups can reduce activity .
Cytotoxicity
In studies assessing cytotoxic effects, the compound demonstrated non-cytotoxic behavior against specific bacterial strains. This suggests a favorable safety profile for potential therapeutic applications .
Antioxidant Properties
The antioxidant capacity of hexahydroacridine derivatives has been evaluated through various assays. These compounds are believed to scavenge free radicals effectively, which may contribute to their protective effects in biological systems.
Study 1: Antimicrobial Efficacy
In a comparative study involving several hexahydroacridine derivatives, the compound was tested against a panel of bacterial strains. Results indicated that modifications on the phenyl ring significantly influenced antimicrobial potency. The chloro-substituted variant exhibited enhanced activity compared to its unsubstituted counterparts.
Study 2: Inhibition of Type III Secretion System
Another study focused on the inhibition of bacterial virulence factors through the compound. It was found that at concentrations of 10 μM and 25 μM, the compound displayed concentration-dependent inhibition of T3SS-mediated activity in pathogenic bacteria without direct cytotoxic effects on host cells .
Data Summary
| Activity | MIC (μg/mL) | Cytotoxicity | Notes |
|---|---|---|---|
| Antimicrobial | 4 | Non-cytotoxic | Effective against Gram-positive/negative bacteria |
| Antioxidant | N/A | N/A | Scavenges free radicals |
| Inhibition of T3SS | 10 - 25 | Non-cytotoxic | Impacts bacterial virulence |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
